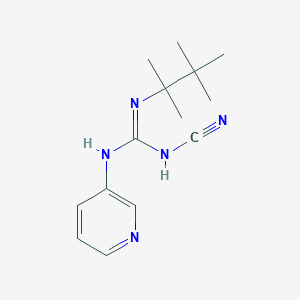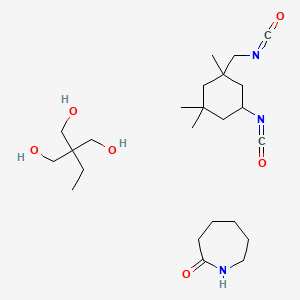
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, a precursor with a fluorine-substituted aromatic ring and a thioamide group can undergo cyclization in the presence of a suitable catalyst to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets. The compound may act by inhibiting or activating specific enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylphenyl)-4-(trifluoromethyl)-1,3-thiazole: Lacks the fluorine substitution.
5-Fluoro-2-phenyl-4-(trifluoromethyl)-1,3-thiazole: Lacks the methyl group on the phenyl ring.
5-Fluoro-2-(4-methylphenyl)-1,3-thiazole: Lacks the trifluoromethyl group.
Uniqueness
The unique combination of fluorine, methylphenyl, and trifluoromethyl groups in 5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole contributes to its distinct chemical properties and potential applications. The presence of these groups can enhance its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
70276-67-4 |
|---|---|
Fórmula molecular |
C11H7F4NS |
Peso molecular |
261.24 g/mol |
Nombre IUPAC |
5-fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7F4NS/c1-6-2-4-7(5-3-6)10-16-8(9(12)17-10)11(13,14)15/h2-5H,1H3 |
Clave InChI |
UZKJEPSKNQGCJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(S2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


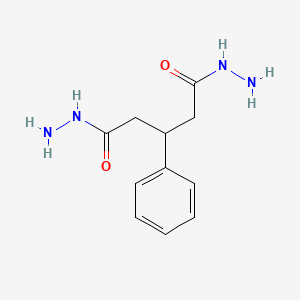

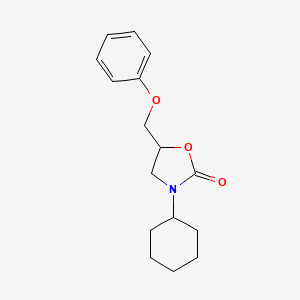

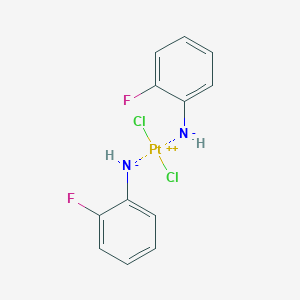

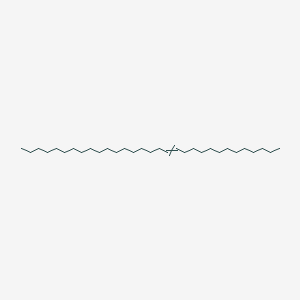

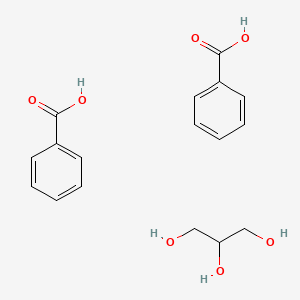
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
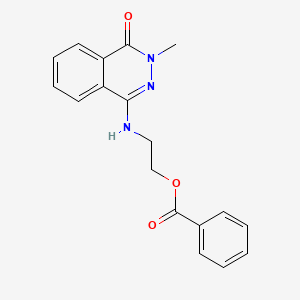
![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
